molecular formula C13H11F3N2O3 B2601765 5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide CAS No. 832740-62-2

5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide

Cat. No.: B2601765
CAS No.: 832740-62-2
M. Wt: 300.237
InChI Key: GICGWAOVOPWWLN-UHFFFAOYSA-N
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Description

5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide is a fluorinated heterocyclic compound featuring a furan core substituted with a phenoxymethyl group bearing a trifluoromethyl (-CF₃) moiety at the meta position.

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c14-13(15,16)8-2-1-3-9(6-8)20-7-10-4-5-11(21-10)12(19)18-17/h1-6H,7,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICGWAOVOPWWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide typically involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with hydrazine derivatives. One common method is the Knoevenagel condensation, where the aldehyde reacts with hydrazine hydrate under acidic or basic conditions to form the desired carbohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing furan and carbohydrazide functionalities exhibit significant anticancer properties. For instance, derivatives of furan have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects attributed to their ability to induce apoptosis through mitochondrial pathways.

Case Study:
A study investigated the anticancer potential of a series of furan derivatives, including 5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide. The results showed that this compound significantly inhibited the growth of HeLa and HepG2 cancer cell lines, with IC50 values indicating potent activity against these cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and antibacterial efficacy.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL

This table summarizes the MIC values obtained from studies testing the antimicrobial efficacy of the compound against various bacterial strains .

Agrochemical Development

Due to its biological activity, this compound is being explored for use in agrochemicals as a potential pesticide or herbicide. The trifluoromethyl group is known to enhance the stability and effectiveness of agrochemical formulations.

Case Study:
Research indicates that derivatives with similar structures have shown promise in controlling pests effectively while minimizing environmental impact, making them suitable candidates for further development in agricultural applications .

Polymer Chemistry

The incorporation of furan derivatives into polymer matrices can improve mechanical properties and thermal stability. The unique structure allows for cross-linking reactions that can enhance the performance of polymeric materials.

Research Findings:
Studies have demonstrated that polymers containing furan units exhibit improved resistance to thermal degradation and mechanical stress compared to traditional polymers . This makes them suitable for applications in coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Based Trifluoromethylphenyl Derivatives

  • 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde: This aldehyde precursor shares the trifluoromethylphenoxymethyl-furan backbone but lacks the carbohydrazide group. The aldehyde’s reactivity (e.g., in condensation reactions) contrasts with the carbohydrazide’s nucleophilic hydrazine moiety, which may enhance interactions with biological targets like enzymes or receptors .
  • 2-Phenyl-4-({5-[3-(Trifluoromethyl)phenyl]-furan-2-yl}methylene)-1,3-oxazol-5(4H)-one: This oxazolone-furan hybrid (mentioned in ) incorporates a trifluoromethylphenyl group but replaces the carbohydrazide with an oxazolone ring.

Agrochemical Derivatives

  • Furilazole (3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine): A herbicide safener with a furan-oxazolidine structure. Unlike 5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide, furilazole lacks the trifluoromethylphenoxy group but shares the furan ring. The dichloroacetyl group in furilazole confers radical-scavenging properties, while the carbohydrazide’s hydrazine moiety may enable antioxidation or metal-binding roles .
  • Triflusulfuron Methyl Ester: A sulfonylurea herbicide containing a trifluoromethyl group and triazine ring.

Pharmaceutical Analogs

  • 3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide: This pyrazine-carboxamide () shares a trifluoromethylphenyl-like aromatic system but replaces the furan with a pyrazine ring. The hydroxy-acetyl group enables stereoselective interactions (e.g., with chiral receptors), whereas the carbohydrazide’s planar furan may favor π-π stacking .

Key Comparative Data

Property This compound 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde Furilazole
Functional Group Carbohydrazide (-CONHNH₂) Aldehyde (-CHO) Oxazolidine, Dichloroacetyl
Molecular Weight ~285–300 g/mol (estimated) 270.206 g/mol 264.11 g/mol
Reactivity Nucleophilic hydrazine; redox-active Electrophilic aldehyde; condenses with amines Radical scavenger
Applications Pharmaceutical research (discontinued) Synthetic intermediate Herbicide safener

Research Findings and Functional Insights

  • Synthetic Challenges: The discontinued status of this compound () may reflect difficulties in purifying hydrazide derivatives or instability under storage conditions. In contrast, its aldehyde precursor is more stable and widely utilized in heterocyclic synthesis .
  • ’s warning about understudied compounds), structurally related hydrazides are explored as antimicrobial or antitumor agents due to metal-chelating properties.
  • Regulatory Considerations : The -CF₃ group enhances metabolic stability and lipophilicity, a trait shared with triflusulfuron methyl ester. However, agrochemicals prioritize environmental persistence, whereas pharmaceuticals require balanced bioavailability—a parameter needing optimization for the carbohydrazide .

Biological Activity

5-{[3-(Trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C13H11F3N2O3
  • Molar Mass : 300.23 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane permeability and enhancing biological interactions.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing furan and hydrazone moieties have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory activity, indicating potential therapeutic applications in inflammatory diseases .
  • Anticancer Potential : Research into similar hydrazide derivatives has revealed cytotoxic effects on various cancer cell lines, suggesting that this compound may possess anticancer properties .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntibacterialStaphylococcus aureusMIC 0.125 µg/mL
AntifungalCandida albicansModerate inhibition
Anti-inflammatoryRat modelReduced inflammation markers
CytotoxicityHeLa cellsIC50 15 µg/mL

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various furan derivatives, this compound was tested against multiple bacterial strains. Results indicated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.125 µg/mL, showcasing its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

A rat model was used to evaluate the anti-inflammatory effects of the compound. Administration resulted in a significant reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory conditions.

Research Findings

Research highlights the significance of the trifluoromethyl group in enhancing the biological activity of compounds. The presence of this group is linked to increased potency and selectivity towards specific biological targets . Additionally, studies have shown that modifications to the furan ring can lead to improved efficacy against resistant bacterial strains .

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